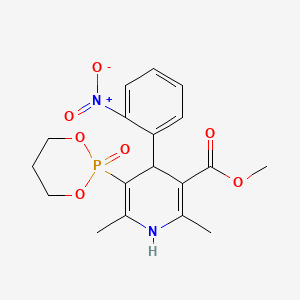

Dhp-218

Description

Properties

IUPAC Name |

methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N2O7P/c1-11-15(18(21)25-3)16(13-7-4-5-8-14(13)20(22)23)17(12(2)19-11)28(24)26-9-6-10-27-28/h4-5,7-8,16,19H,6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWINTXYUFHJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80875051 | |

| Record name | DHP-218 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102097-78-9 | |

| Record name | Dhp 218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102097789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DHP-218 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of DHP-218 (Donafenib): A Multikinase Inhibitor Targeting Tumor Growth and Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DHP-218, more commonly known as donafenib, is an orally active, small molecule multikinase inhibitor. It is a deuterated derivative of sorafenib, a modification that improves the drug's stability, extends its half-life, and increases systemic exposure, potentially allowing for a lower effective dose and improved tolerability.[1][2] Donafenib, like its predecessor sorafenib, exerts its antineoplastic effects through a dual mechanism of action: the direct inhibition of tumor cell proliferation and survival, and the suppression of tumor-associated angiogenesis.[3] This guide provides a detailed examination of the molecular mechanisms, quantitative inhibitory data, and key experimental protocols relevant to the action of donafenib.

Mechanism of Action

Donafenib's therapeutic effects stem from its ability to bind to and inhibit the activity of several protein kinases, including serine/threonine kinases and receptor tyrosine kinases (RTKs), which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and the formation of new blood vessels.[1][3]

Inhibition of Tumor Cell Proliferation: The RAF/MEK/ERK Pathway

A primary target of donafenib is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers, leading to uncontrolled cell division and survival. Donafenib directly inhibits RAF kinases, particularly RAF-1 and B-RAF (both wild-type and mutant forms). By blocking RAF, donafenib prevents the downstream phosphorylation and activation of MEK and ERK, ultimately leading to the inhibition of tumor cell proliferation and the induction of apoptosis.

Inhibition of Tumor Angiogenesis

Donafenib also targets several receptor tyrosine kinases that are pivotal for angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. Key RTKs inhibited by donafenib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): Inhibition of these receptors blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This disrupts the proliferation and migration of endothelial cells, which are essential for blood vessel formation.

-

Platelet-Derived Growth Factor Receptor (PDGFR-β): PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. Inhibition of PDGFR-β by donafenib contributes to the destabilization and regression of the tumor vasculature.

-

Other Kinases: Donafenib also shows inhibitory activity against other kinases involved in oncogenesis, such as c-KIT, FLT3, and FGFR-1.

Induction of Ferroptosis and Apoptosis

Recent studies have indicated that donafenib can activate the p53 signaling pathway in hepatocellular carcinoma. This activation leads to an increase in reactive oxygen species (ROS) accumulation and subsequent induction of ferroptosis, an iron-dependent form of programmed cell death, in addition to enhancing apoptosis.

Data Presentation

The inhibitory activity of donafenib and its parent compound, sorafenib, has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Kinase Inhibition Profile (IC50 Values)

| Target Kinase | Donafenib (Sorafenib-d3) IC50 (nM) | Sorafenib IC50 (nM) |

| RAF/MEK/ERK Pathway | ||

| Raf-1 | 6 | 6 |

| B-Raf | 22 | 22 |

| B-Raf (V600E) | Not Specified | 38 |

| Receptor Tyrosine Kinases (RTKs) | ||

| VEGFR-2 (Flk-1) | 15 | 90 |

| VEGFR-3 | 20 | 20 |

| PDGFR-β | Not Specified | 57 |

| c-Kit | Not Specified | 68 |

| FLT3 | Not Specified | 58 |

| FGFR-1 | Not Specified | 580 |

Table 2: Antiproliferative Activity in Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Sorafenib IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 7.10 |

| Huh7 | Hepatocellular Carcinoma | 11.03 |

| MDA-MB-231 | Breast Cancer | 2.6 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 |

| HepG2 | Hepatocellular Carcinoma | 4.5 |

Experimental Protocols

The following are generalized protocols for key experiments used to determine the mechanism of action of multikinase inhibitors like donafenib.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity in a cell-free system.

-

Objective: To measure the IC50 value of donafenib against specific kinases (e.g., Raf-1, VEGFR-2).

-

Materials:

-

Purified, active recombinant kinase.

-

Kinase-specific substrate (e.g., a FRET-labeled peptide).

-

Donafenib, dissolved in DMSO.

-

ATP (Adenosine Triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of donafenib in assay buffer. The final DMSO concentration should be kept low (≤ 1%).

-

Add a small volume of each donafenib dilution to the wells of the microplate. Include no-inhibitor (100% activity) and no-enzyme (background) controls.

-

Add the kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a master mix of the substrate and ATP to all wells.

-

Incubate the plate for 60 minutes at a controlled temperature (e.g., 30°C).

-

Stop the reaction according to the assay kit's instructions.

-

Measure the fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each donafenib concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Anti-Angiogenesis Assay: Endothelial Cell Tube Formation

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

-

Objective: To evaluate the anti-angiogenic potential of donafenib by observing its effect on endothelial cell tube formation.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Matrigel or a similar basement membrane extract.

-

Endothelial cell growth medium.

-

Donafenib, dissolved in DMSO.

-

96-well plates.

-

Microscope.

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of donafenib or vehicle control (DMSO).

-

Seed the HUVECs onto the polymerized Matrigel.

-

Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

-

Observe the formation of tube-like structures under a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by tubes using imaging software.

-

Compare the results from donafenib-treated wells to the vehicle control to determine the inhibitory effect.

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by donafenib.

Caption: this compound (Donafenib) inhibits the RAF/MEK/ERK signaling pathway.

Caption: this compound (Donafenib) inhibits key pathways in angiogenesis.

Conclusion

This compound (donafenib) is a potent multikinase inhibitor that targets critical pathways involved in tumor growth and angiogenesis. Its mechanism of action, centered on the inhibition of the RAF/MEK/ERK pathway and key receptor tyrosine kinases like VEGFR and PDGFR, provides a strong rationale for its clinical use in cancers such as hepatocellular carcinoma. The deuteration of the sorafenib structure offers potential pharmacokinetic advantages, which may translate to an improved safety and efficacy profile. Further research and clinical studies will continue to elucidate the full therapeutic potential of this agent.

References

Dhp-218 chemical structure and properties

An In-Depth Technical Guide to Dhp-218

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the synonym PAK-9, is a dihydropyridine phosphonate derivative that acts as a voltage-gated calcium channel (VDCCs) blocker.[1] Initially developed by Nippon Shinyaku Co., Ltd., it was investigated as a potential therapeutic agent for cardiovascular conditions such as hypertension and myocardial ischemia.[2] As a member of the dihydropyridine class, this compound exhibits selectivity for L-type calcium channels, particularly in the vasculature, leading to vasodilation and a reduction in blood pressure.[2][3] The development of this compound has since been discontinued.[1] This guide provides a comprehensive overview of its chemical structure, properties, and known pharmacological effects based on available scientific literature.

Chemical Structure and Properties

This compound is an organophosphorus compound with a dihydropyridine core structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Common Name | This compound |

| Synonym | PAK-9 |

| CAS Number | 102097-78-9 |

| IUPAC Name | methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C18H21N2O7P |

| Molecular Weight | 408.35 g/mol |

| SMILES | O=C(C1=C(C)NC(C)=C(P2(OCCCO2)=O)C1C3=CC=CC=C3--INVALID-LINK--=O)OC |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis

The synthesis of this compound has been described as an improved method involving a modified Hantzsch synthesis. This classical reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For this compound, the key intermediate, a dioxaphosphorinane, is prepared from an allenylphosphonate via an enaminophosphonate. This is followed by a Knoevenagel condensation with an imine to yield a benzylideneacetonylphosphonate. The final step to create the dihydropyridine ring is achieved through the modified Hantzsch synthesis, which utilizes a dehydrating agent to improve the yield.

A generalized workflow for the synthesis is presented below.

Mechanism of Action and Signaling Pathway

As a dihydropyridine calcium channel blocker, this compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels. These channels are crucial for the influx of extracellular calcium into smooth muscle cells of the vasculature. By blocking these channels, this compound reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation. This, in turn, lowers peripheral resistance and blood pressure. Dihydropyridines are known for their high affinity for vascular calcium channels over those in the myocardium, which results in potent antihypertensive effects with minimal impact on heart contractility.

The signaling pathway affected by this compound is illustrated below.

Pharmacological Studies

The pharmacological effects of this compound have been investigated in preclinical models. The available quantitative and qualitative data are presented below.

In Vitro Studies

Limited in vitro data is available from studies on isolated rat aorta.

Table 3: In Vitro Pharmacological Data

| Parameter | Value | Species | Tissue | Experimental Condition |

| pA2 | 9.11 | Rat | Aorta | Calcium-induced contraction in high K+ solution |

| IC50 | 6.3 nmol/l | Rat | Aorta | High K+-induced contraction |

| IC50 | 66 nmol/l | Rat | Aorta | Phenylephrine-induced contraction |

In Vivo Studies

Studies in dogs have been conducted to compare the vascular effects of this compound with its effects on atrioventricular (AV) nodal conductivity.

Key Findings:

-

In isolated, blood-perfused AV node preparations, this compound administered directly into the AV node artery caused a long-lasting increase in AV conduction time, leading to second- or third-degree AV block at high doses.

-

When administered into the artery supplying the His-Purkinje-ventricular system, no significant effect on AV conduction was observed.

-

Intravenous administration in anesthetized, open-chest dogs resulted in a rapid and long-lasting decrease in blood pressure.

-

AV conduction time was only prolonged at the highest doses.

-

These findings suggest that this compound has a notable selectivity for the vasculature over the AV node.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following are summaries of the methodologies based on the published research.

In Vitro Rat Aorta Contraction Assay

The inhibitory effect of this compound on vascular smooth muscle contraction was likely assessed using a standard organ bath setup.

Probable Methodology:

-

Tissue Preparation: Thoracic aortas from rats were excised, cleaned of connective tissue, and cut into rings.

-

Mounting: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Induction: Contractions were induced by either a high potassium solution (to induce depolarization-dependent calcium influx) or a vasoconstrictor agent like phenylephrine (which acts on alpha-adrenergic receptors).

-

Drug Application: this compound was added to the organ baths at varying concentrations to determine its inhibitory effect on the induced contractions.

-

Data Analysis: The pA2 value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, was calculated for the calcium-induced contractions. The IC50 values, the concentration of the inhibitor that reduces the response by 50%, were determined for both high potassium- and phenylephrine-induced contractions.

In Vivo Canine Cardiovascular Studies

The study on the cardiovascular effects of this compound in dogs likely involved the following procedures.

Probable Methodology:

-

Animal Preparation: Dogs were anesthetized, and catheters were inserted for drug administration and blood pressure monitoring. In the open-chest model, the heart was exposed to allow for direct measurement of cardiac parameters.

-

Isolated AV Node Preparation: For in situ studies, the AV node was perfused with blood from a donor artery, allowing for localized drug administration.

-

Measurements: Parameters such as blood pressure, heart rate, and AV conduction time were continuously monitored.

-

Drug Administration: this compound was administered either intravenously for systemic effects or directly into the perfusing artery for localized effects on the AV node.

-

Data Analysis: Changes in cardiovascular parameters from baseline were measured and compared across different doses of this compound.

Below is a logical workflow for the in vivo canine studies.

Conclusion

This compound is a dihydropyridine phosphonate calcium channel antagonist with demonstrated potent vasodilatory effects and a degree of selectivity for the vasculature over the cardiac conduction system. While its development was discontinued, the available data provides valuable insights for researchers in the field of cardiovascular drug discovery and development. The information on its synthesis and pharmacological activity, though not exhaustive, can serve as a reference for the design and evaluation of new calcium channel blockers.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Effect of this compound, a novel dihydropyridine phosphonate, on atrioventricular nodal conductivity compared with its vascular effect in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Discontinuation of Dhp-218: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhp-218, also known as PAK-9, is a dihydropyridine phosphonate derivative developed by Nippon Shinyaku that acts as a potent L-type calcium channel antagonist. It was investigated for its potential as a long-acting antihypertensive and coronary vasodilator. Despite demonstrating significant in vitro potency and selectivity for vascular tissue, its clinical development for hypertension and ischemic heart disorders was discontinued. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.

Introduction

Dihydropyridine (DHP) calcium channel blockers are a well-established class of drugs for the management of cardiovascular diseases, primarily hypertension and angina pectoris. Their mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This compound emerged as a novel analogue within this class, distinguished by the incorporation of a phosphonate moiety. This structural modification was likely intended to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages such as a longer duration of action.

Discovery and Development

This compound was originated and developed by Nippon Shinyaku.[1] It was identified as a potent calcium channel antagonist with potential therapeutic applications in hypertension and myocardial ischemia.[2] Despite promising preclinical findings, the development of this compound was ultimately discontinued for these indications.[1] The specific reasons for the discontinuation have not been publicly detailed but could be related to a variety of factors including, but not limited to, its clinical efficacy, safety profile, or pharmacokinetic properties in humans.

Synthesis of this compound

The chemical structure of this compound is methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate.[2] Its chemical formula is C18H21N2O7P, with a molecular weight of 408.35.[2]

While a detailed, step-by-step protocol for the synthesis of this compound is not fully available in the public domain, the synthetic strategy involves a modified Hantzsch dihydropyridine synthesis. This classical multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For this compound, this process is adapted to incorporate the unique phosphonate group. An improved synthetic route has been reported to increase the overall yield from 1.7% to 22%.

A general workflow for the synthesis of dihydropyridine phosphonates can be conceptualized as follows:

Caption: Generalized workflow for the Hantzsch synthesis of a dihydropyridine phosphonate like this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a calcium channel antagonist, specifically targeting L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling of vascular smooth muscle. By blocking these channels, this compound inhibits calcium influx, leading to smooth muscle relaxation and vasodilation.

The signaling pathway initiated by vasoconstrictors and inhibited by this compound is detailed below:

Caption: Signaling pathway of vascular smooth muscle contraction and the inhibitory action of this compound.

Pharmacological Data

In Vitro Pharmacology

The available quantitative data for this compound demonstrates its high potency as a calcium channel antagonist.

| Parameter | Value | Tissue/Assay Condition | Reference |

| pA2 | 9.11 | Rat aorta (Calcium-induced contraction in high K+ solution) | |

| IC50 | 6.3 nmol/L | Rat aorta (High K+-induced contraction) | |

| IC50 | 66 nmol/L | Rat aorta (Phenylephrine-induced contraction) |

Preclinical Pharmacology

Studies in animal models have provided insights into the in vivo effects of this compound.

| Species | Key Findings | Reference |

| Dogs | - Produced a long-lasting fall in blood pressure. - Showed appreciable selectivity for vasculature versus the atrioventricular (AV) node, with minimal effects on AV conduction at doses that caused significant vasodilation. |

Experimental Protocols

In Vitro Vasorelaxant Activity Assay (General Protocol)

The following is a generalized protocol for assessing the vasorelaxant effects of a compound like this compound on isolated arterial rings, based on standard pharmacological procedures.

Caption: Experimental workflow for determining the in vitro vasorelaxant activity of this compound.

Detailed Steps:

-

Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is assessed by inducing a contraction with a high potassium (e.g., 60 mM KCl) solution or a specific agonist like phenylephrine.

-

Drug Addition: Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Data Acquisition and Analysis: The changes in isometric tension are recorded. The relaxation induced by each concentration of this compound is expressed as a percentage of the maximal contraction induced by the agonist. Concentration-response curves are then plotted to determine the IC50 (the concentration of the drug that produces 50% of the maximal relaxation) and pA2 values.

Conclusion

This compound is a potent dihydropyridine phosphonate-based calcium channel antagonist that demonstrated significant and long-lasting antihypertensive effects in preclinical models, with a favorable selectivity for the vasculature. While the inclusion of the phosphonate moiety represents an interesting medicinal chemistry strategy, the compound's development was halted. The available data provides a valuable case study for researchers in cardiovascular drug discovery, highlighting the challenges in translating potent in vitro and preclinical activity into a clinically viable therapeutic. Further investigation into the synthesis and pharmacological properties of such phosphonate-containing dihydropyridines may yet uncover derivatives with improved drug-like properties.

References

In-Depth Technical Guide to the Biological Targets and Pathways of Dhp-218

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhp-218, also identified as PAK-9, is a potent dihydropyridine phosphonate derivative that functions as a calcium channel antagonist.[1] Its primary pharmacological action is the selective blockade of L-type voltage-gated calcium channels, which are crucial in the regulation of vascular smooth muscle contraction and cardiac function. This targeted action leads to significant coronary vasodilation and pronounced, long-lasting antihypertensive effects. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activities.

Core Biological Target: L-Type Voltage-Gated Calcium Channels (LVGCCs)

The principal biological target of this compound is the L-type voltage-gated calcium channel (LVGCC), a member of the family of ion channels that mediate the influx of calcium ions (Ca²⁺) into cells in response to membrane depolarization. In the cardiovascular system, LVGCCs are predominantly located on the plasma membrane of vascular smooth muscle cells and cardiac myocytes.

This compound, as a dihydropyridine derivative, exhibits high affinity for the α1 subunit of the LVGCC, which forms the pore of the channel. By binding to this subunit, this compound allosterically modulates the channel's conformation, stabilizing it in a closed or inactivated state. This blockade prevents or reduces the influx of extracellular Ca²⁺ into the cell.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound as a vasodilator and antihypertensive agent stem from its ability to interrupt the signaling cascade that leads to smooth muscle contraction.

Inhibition of Calcium-Dependent Contraction in Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of Ca²⁺ through LVGCCs is a critical step in initiating contraction. The binding of this compound to these channels disrupts this process through the following pathway:

-

Blockade of Ca²⁺ Influx: this compound binds to the L-type calcium channels on the vascular smooth muscle cell membrane, inhibiting the influx of extracellular calcium.

-

Reduced Intracellular Calcium: This blockade leads to a decrease in the intracellular concentration of free Ca²⁺.

-

Inhibition of Calmodulin Activation: The reduced Ca²⁺ levels prevent the binding of calcium to calmodulin, a key calcium-sensing protein.

-

Decreased MLCK Activity: The Ca²⁺-calmodulin complex is required to activate myosin light chain kinase (MLCK). With lower levels of activated calmodulin, MLCK activity is diminished.

-

Reduced Myosin Light Chain Phosphorylation: MLCK is responsible for phosphorylating the regulatory light chain of myosin. Reduced MLCK activity results in decreased phosphorylation of the myosin light chain.

-

Inhibition of Cross-Bridge Cycling: Phosphorylation of the myosin light chain is essential for the interaction between actin and myosin filaments (cross-bridge cycling), which is the molecular basis of muscle contraction.

-

Vasodilation: The inhibition of cross-bridge cycling leads to the relaxation of the vascular smooth muscle, resulting in vasodilation, a widening of the blood vessels. This, in turn, reduces peripheral vascular resistance and lowers blood pressure.

References

In Vitro Characterization of P218: A Technical Guide

Disclaimer: Initial searches for "Dhp-218" did not yield specific results. This document focuses on the extensively researched antimalarial compound P218 , a selective Plasmodium falciparum dihydrofolate reductase (PfDHFR) inhibitor, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the in vitro characterization of P218, a promising antimalarial drug candidate. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant pathways and workflows.

Core Compound Profile

P218 is a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[1][2] It has been specifically designed to be effective against parasite strains that have developed resistance to other antifolate drugs like pyrimethamine.[1][3] The mechanism of action involves the disruption of the folate biosynthetic pathway, which is essential for the synthesis of nucleic acids and amino acids in the malaria parasite.

Quantitative In Vitro Activity

The in vitro potency of P218 has been evaluated across various strains and life-cycle stages of P. falciparum. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of P218 against P. falciparum

| Assay Type | Parasite Stage | P. falciparum Strain(s) | Potency Metric | Value | Reference |

| Liver-stage screening assay | Schizonts | Not Specified | EC₅₀ | < 0.012 µM | [1] |

| Ex vivo susceptibility | Blood stages | Ugandan field isolates | IC₅₀ (median) | 0.6 nM | |

| In vitro activity | Blood stages | Pyrimethamine-resistant (quadruple mutant) | - | Highly Active |

Table 2: In Vivo Efficacy of P218 in Mouse Models

| Mouse Model | Parasite Strain | Efficacy Metric | Value | Reference |

| CD-1 mice | Plasmodium chabaudi | ED₉₀ | 0.75 mg/kg | |

| SCID mice (humanized with human red blood cells) | P. falciparum (quadruple mutant) | ED₅₀ | 0.3 mg/kg | |

| SCID mice (humanized with human red blood cells) | P. falciparum (quadruple mutant) | ED₉₀ | 1 mg/kg |

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize P218.

3.1. PfDHFR Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of P218 against the PfDHFR enzyme by monitoring the consumption of a cofactor, NADPH.

-

Principle: The enzymatic activity of DHFR is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Materials:

-

Recombinant PfDHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer (e.g., 50 mM Tris pH 7.2, 75 mM β-mercaptoethanol, 1 mg/mL BSA)

-

P218 compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

-

-

Procedure:

-

Prepare a master mix containing DHF and NADPH in the assay buffer to a final concentration of 100 µM each.

-

Dispense 2 µL of P218 in DMSO into the wells of a 96-well plate.

-

Add 178 µL of the master mix to each well.

-

Initiate the reaction by adding 20 µL of the PfDHFR enzyme solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm for a set period (e.g., 80 seconds to 20 minutes) in kinetic mode.

-

The rate of NADPH consumption is calculated from the linear phase of the reaction.

-

The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against a range of P218 concentrations.

-

3.2. In Vitro Parasite Growth Inhibition Assay (Cell-Based Assay)

This assay determines the efficacy of P218 in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.

-

Principle: The proliferation of parasites in red blood cells is quantified in the presence of varying concentrations of the test compound.

-

Materials:

-

Synchronized P. falciparum culture (e.g., ring stage)

-

Human red blood cells

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

P218 compound (serial dilutions)

-

96-well microplate

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Method for quantifying parasite growth (e.g., SYBR Green I based fluorescence assay, microscopy, or flow cytometry)

-

-

Procedure:

-

Prepare serial dilutions of P218 in the complete culture medium.

-

Add the diluted compound to a 96-well microplate.

-

Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Incubate the plate for 72-96 hours under the specified gas conditions at 37°C.

-

Quantify parasite growth using a suitable method. For SYBR Green I assay, lyse the cells and add SYBR Green I dye, then measure fluorescence.

-

The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

-

Visualizations: Pathways and Workflows

4.1. Folate Biosynthesis Pathway and P218 Inhibition

The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the inhibitory action of P218.

Caption: P218 inhibits PfDHFR, blocking the conversion of DHF to THF.

4.2. Experimental Workflow for In Vitro Characterization

This diagram outlines the typical workflow for the in vitro characterization of an antimalarial compound like P218.

Caption: Workflow for determining the in vitro efficacy of P218.

References

- 1. Chemoprotective Antimalarial Activity of P218 against Plasmodium falciparum: A Randomized, Placebo-Controlled Volunteer Infection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoprotective Antimalarial Activity of P218 against Plasmodium falciparum: A Randomized, Placebo-Controlled Volunteer Infection Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Dhp-218: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary efficacy studies of Dhp-218. Due to the limited publicly available information on a compound specifically designated "this compound," this document synthesizes findings from related compounds and preclinical research that may share structural or functional similarities. The objective is to offer a foundational understanding for researchers and drug development professionals. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes potential biological pathways.

Introduction

The landscape of therapeutic drug development is in a constant state of evolution, with novel compounds continually emerging. This guide focuses on the initial efficacy data of compounds structurally or functionally related to the "Dhp" designation, which may refer to a dihydropyridine scaffold or a similar chemical entity. While specific data for a compound named "this compound" is not available in the public domain, this paper will review preliminary studies of analogous molecules to provide a relevant framework for understanding its potential therapeutic applications.

Quantitative Data Summary

Due to the absence of specific data for "this compound," this section presents a summary of efficacy data from a representative compound, CVL218, a novel PARP1/2 inhibitor that has undergone Phase I clinical trials for advanced solid tumors.[1][2] This information is intended to serve as a surrogate to illustrate how such data would be presented.

Table 1: Phase I Clinical Trial Efficacy Data for CVL218 in Patients with Advanced Solid Tumors [1][2]

| Metric | Overall Population (N=26) | High-Level Dose (≥700 mg BID) | Recommended Dose (700 mg BID) |

| Disease Control Rate (DCR) | 70.8% | 100% | 100% |

Experimental Protocols

To provide a practical guide for researchers, this section details a representative experimental protocol from the Phase I clinical trial of CVL218.

Phase I Dose-Escalation Study of CVL218

-

Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), dose-limiting toxicity (DLT), and preliminary anti-tumor activity of CVL218.[1]

-

Patient Population: Patients with pretreated advanced solid tumors.

-

Study Design: A single-arm, dose-escalation trial.

-

Dosage Regimen: Patients received twice-daily oral doses of CVL218 at escalating dose levels: 50, 100, 200, 350, 500, 600, 700, and 850 mg.

-

Outcome Measures:

-

Primary: Safety, tolerability, MTD, DLT.

-

Secondary: Antitumor activity.

-

-

Results: The MTD was established at 700 mg twice daily.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for drug development. While the specific signaling pathway for "this compound" is unknown, this section provides a hypothetical signaling pathway for a PARP inhibitor like CVL218 and a typical experimental workflow for a preclinical study.

Hypothetical Signaling Pathway of a PARP Inhibitor

Caption: Hypothetical signaling pathway of a PARP inhibitor like CVL218.

General Preclinical Experimental Workflow

Caption: A generalized workflow for preclinical drug development.

Conclusion

While specific preliminary efficacy data for "this compound" is not publicly available, this guide provides a framework for understanding the potential evaluation of such a compound. By examining the data and methodologies used for analogous drugs like CVL218, researchers and drug development professionals can anticipate the types of studies and data presentations that will be critical for advancing a novel therapeutic agent. Future research and publications will be necessary to elucidate the specific efficacy and mechanism of action of this compound.

References

Solubility and Stability of Dhp-218: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Dhp-218

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a dihydropyridine derivative identified as a potent calcium channel antagonist. As with any compound in the drug development pipeline, a thorough understanding of its solubility and stability in various solvents and conditions is paramount for formulation development, analytical method validation, and predicting its in vivo behavior. While specific experimental data on this compound is not extensively available in the public domain, this technical guide provides a comprehensive overview of the expected solubility and stability characteristics based on the well-established properties of the dihydropyridine class of compounds. Furthermore, this guide outlines detailed, standardized experimental protocols for determining these critical physicochemical parameters.

Introduction to this compound and the Dihydropyridine Class

This compound, a calcium channel blocker, belongs to the dihydropyridine (DHP) class of drugs.[1][2] Members of this class are widely used in the treatment of hypertension and angina due to their potent vasodilatory effects.[2] The physicochemical properties of DHPs, particularly their solubility and stability, are crucial factors influencing their formulation, bioavailability, and shelf-life. Generally, DHPs are known to be lipophilic and sparingly soluble in water, which can present challenges in developing aqueous formulations.[3] Their stability is often affected by factors such as pH, light, and oxidative conditions.

Expected Solubility Profile of this compound

Based on the general characteristics of dihydropyridine derivatives, the solubility of this compound is expected to vary significantly across different solvents.

Aqueous Solubility

Dihydropyridines typically exhibit low aqueous solubility. This is a critical parameter to determine as it directly impacts oral bioavailability. The pH of the aqueous medium is expected to have a significant influence on the solubility of this compound, a common characteristic of molecules with ionizable groups.

Solubility in Organic Solvents

This compound is anticipated to show good solubility in a range of organic solvents, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as ethanol and methanol. The solubility in non-polar solvents is expected to be lower.

Quantitative Solubility Data (Hypothetical)

While specific data for this compound is unavailable, the following table provides a hypothetical representation of a solubility profile for a typical dihydropyridine derivative, which can serve as a guideline for experimental design.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water (pH 7.4) | Aqueous | < 0.1 |

| 0.1 N HCl | Aqueous (Acidic) | 0.1 - 1.0 |

| 0.1 N NaOH | Aqueous (Basic) | < 0.1 |

| Ethanol | Polar Protic | 10 - 50 |

| Methanol | Polar Protic | 5 - 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Acetonitrile | Polar Aprotic | 1 - 10 |

| Dichloromethane | Non-Polar | 5 - 20 |

| Hexane | Non-Polar | < 0.01 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Materials

-

This compound reference standard

-

Selected solvents (e.g., water, buffers of different pH, ethanol, DMSO)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

-

Syringe filters (0.45 µm)

Procedure

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Stability Profile of this compound

The stability of dihydropyridine compounds can be influenced by several factors. Understanding these is crucial for determining appropriate storage conditions and predicting potential degradation pathways.

pH-Dependent Stability

This compound is likely susceptible to degradation in both acidic and basic conditions. Hydrolysis of ester groups, if present in the molecule, is a common degradation pathway for many pharmaceuticals.

Photostability

The dihydropyridine ring is known to be sensitive to light. Exposure to UV or even ambient light can lead to oxidation of the dihydropyridine ring to its pyridine analogue, which is often inactive. Therefore, it is expected that this compound will require protection from light.

Thermal Stability

Elevated temperatures can accelerate degradation reactions. The extent of thermal degradation will depend on the intrinsic stability of the molecule and the presence of other reactive species.

Oxidative Stability

Dihydropyridines can be susceptible to oxidation. The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products.

Hypothetical Stability Data Summary

The following table summarizes the expected stability of a dihydropyridine derivative like this compound under various stress conditions.

| Condition | Stressor | Expected Outcome |

| Acidic | 0.1 N HCl, Heat | Significant degradation |

| Basic | 0.1 N NaOH, Heat | Significant degradation |

| Neutral | Water, Heat | Moderate degradation |

| Oxidative | 3% H₂O₂, Heat | Significant degradation |

| Photolytic | UV/Visible Light | Significant degradation |

| Thermal | 60°C, Solid State | Potential for degradation over time |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound and add 0.1 N NaOH. Heat the solution as in the acid hydrolysis protocol. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for an extended period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (preferably with a PDA or MS detector to identify and characterize degradation products).

Caption: Workflow for Forced Degradation Studies.

Signaling Pathway Context

As a calcium channel blocker, this compound is designed to interact with L-type calcium channels, primarily in vascular smooth muscle cells. The blockade of these channels inhibits the influx of extracellular calcium, leading to muscle relaxation and vasodilation. This is the primary mechanism of action for its antihypertensive effects.

Caption: Simplified Signaling Pathway of this compound Action.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful development as a therapeutic agent. This guide provides a framework for researchers and drug development professionals to approach the characterization of this and other dihydropyridine-based drug candidates. By employing the standardized protocols outlined herein, scientists can generate the critical data needed to guide formulation strategies, establish appropriate storage and handling procedures, and ensure the development of a safe, effective, and stable pharmaceutical product. Further investigation to generate specific quantitative data for this compound is strongly recommended.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Dhp-218

Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of the specific compound Dhp-218 is limited. This guide synthesizes the available data for this compound and supplements it with representative information for the broader class of dihydropyridine calcium channel blockers to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Pharmacodynamics of this compound

The primary mechanism of action of this compound, like other dihydropyridines, is the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[1][2] The available quantitative pharmacodynamic data for this compound is derived from in vitro studies on rat aorta.

Table 1: Pharmacodynamic Parameters of this compound

| Parameter | Value | Experimental Model | Description |

| pA2 | 9.11 | Calcium-induced contraction of rat aorta in high K+ solution | The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. |

| IC50 (High K+-induced contraction) | 6.3 nmol/l | Rat Aorta | The concentration of this compound that inhibits 50% of the maximum contraction induced by a high potassium solution. |

| IC50 (Phenylephrine-induced contraction) | 66 nmol/l | Rat Aorta | The concentration of this compound that inhibits 50% of the maximum contraction induced by the alpha-1 adrenergic agonist phenylephrine. |

Pharmacokinetics of Dihydropyridine Calcium Channel Blockers

Detailed pharmacokinetic parameters for this compound are not publicly available. However, the general pharmacokinetic profile of dihydropyridine calcium channel blockers can provide a useful reference for understanding the potential characteristics of this compound. These drugs typically undergo extensive first-pass metabolism, resulting in low to moderate oral bioavailability.[3] They are generally highly protein-bound and are metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5]

Table 2: Representative Pharmacokinetic Parameters of Common Dihydropyridine Calcium Channel Blockers (for contextual reference)

| Drug | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Oral Bioavailability (%) |

| Amlodipine | 6 - 12 | 3 - 7 | 200 - 400 | 30 - 50 | 64 - 90 |

| Nifedipine (Immediate Release) | 0.5 - 2 | 40 - 120 | 150 - 400 | 2 - 5 | 45 - 75 |

| Felodipine | 2.5 - 5 | 2 - 10 | 20 - 60 | 11 - 16 | ~15 |

| Nicardipine | 0.5 - 2 | 30 - 150 | 100 - 400 | 2 - 4 | ~35 |

Note: These values are approximate and can vary based on formulation, patient population, and other factors. This table is intended to provide a general comparison within the dihydropyridine class and does not represent data for this compound.

Experimental Protocols

Rat Aortic Ring Contraction Assay

This in vitro experiment is fundamental for characterizing the vasoactive properties of compounds like this compound.

Objective: To determine the inhibitory effect of this compound on vasoconstriction induced by phenylephrine and high potassium in isolated rat thoracic aorta rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine hydrochloride

-

Potassium chloride (KCl)

-

This compound

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Methodology:

-

Tissue Preparation:

-

Rats are euthanized by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

Adherent connective and adipose tissues are removed.

-

The aorta is cut into rings of approximately 4-5 mm in length.

-

-

Mounting:

-

Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer to record isometric tension.

-

-

Equilibration and Viability Check:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g. The buffer is changed every 15-20 minutes.

-

The viability of the rings is tested by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) or a high concentration of KCl (e.g., 60 mM). Rings that do not show a stable and reproducible contraction are discarded.

-

-

Experimental Procedure:

-

For High K+-induced Contraction:

-

After washout of the viability test agent and return to baseline tension, a high potassium solution (e.g., 80 mM KCl) is added to the organ bath to induce depolarization and sustained contraction.

-

Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath.

-

-

For Phenylephrine-induced Contraction:

-

The rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to generate a concentration-response curve.

-

-

-

Data Analysis:

-

The relaxation induced by this compound is expressed as a percentage of the maximal contraction induced by the high K+ solution or phenylephrine.

-

The IC50 value (the concentration of this compound that causes 50% of the maximum relaxation) is calculated by non-linear regression analysis of the concentration-response curve.

-

Mandatory Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Rat Aortic Ring Contraction Assay

Caption: Workflow for the in vitro rat aortic ring contraction assay.

References

Theoretical and Computational Elucidation of Dhp-218 (P218) as a Potent Dihydrofolate Reductase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of Dhp-218 (also referred to as P218), a potent and selective inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR). This compound has been rationally designed to overcome the challenge of drug resistance that has compromised the efficacy of previous generations of antifolate antimalarials. This document details the computational methodologies employed to elucidate its mechanism of action, binding affinity, and selectivity. Quantitative data are summarized in structured tables, and detailed experimental protocols for the key computational experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear understanding of the complex processes involved.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence of drug-resistant strains of P. falciparum necessitates the development of novel therapeutics. The folate metabolic pathway is a crucial target for antimalarial drugs, and the enzyme dihydrofolate reductase (DHFR) plays a pivotal role in this pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell division.[1][2]

This compound is a next-generation DHFR inhibitor designed to be effective against both wild-type and mutant strains of PfDHFR that are resistant to traditional antifolates like pyrimethamine.[3][4] Computational and theoretical studies have been instrumental in understanding the molecular basis of this compound's potency and selectivity. These studies have employed a range of techniques, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, to model the interaction of this compound with its target enzyme at an atomic level.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfDHFR. By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, dihydrofolate, thereby blocking the production of tetrahydrofolate. This disruption of the folate pathway leads to a cessation of DNA synthesis and, consequently, inhibits parasite replication and proliferation. The selectivity of this compound for PfDHFR over human DHFR (hDHFR) is a key attribute that minimizes host toxicity. This selectivity is attributed to specific interactions with residues within the PfDHFR active site that are not conserved in the human ortholog.

Quantitative Data

The following tables summarize the key quantitative data from theoretical and computational studies of this compound.

Table 1: Binding Free Energy of this compound

| Target Enzyme | Method | Binding Free Energy (kcal/mol) | Reference |

| PfDHFR (Wild-Type and Mutant) | MM-PBSA | ~ -30 to -35 | |

| Human DHFR | MM-PBSA | ~ -22 |

Table 2: Key Hydrogen Bond Interactions of this compound

| Target Enzyme | Interacting Residues | Number of Stable H-Bonds | Reference |

| Human DHFR | Ile7, Glu30 | 2 | |

| PfDHFR (Wild-Type & Double-Mutant) | Asp54, Arg122 | 2 | |

| PfDHFR (Quadruple-Mutant) | Asp54, Arg59, Arg122 | 3 | |

| PfDHFR (General) | Ile14, Ile164 | Stabilizing H-Bonds |

Table 3: Per-Residue Binding Energy Contribution in Quadruple-Mutant PfDHFR-TS

| Residue | Binding Energy (kcal/mol) | Reference |

| Phe58 | ~ -4.25 | |

| Arg59 | ~ -5.96 to -18.62 | |

| Leu119 | ~ -2.01 | |

| Arg122 | ~ -9.82 to -19.10 |

Experimental Protocols

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the this compound-DHFR complex and to assess its stability and intermolecular interactions over time.

Methodology:

-

System Preparation:

-

The initial coordinates of the DHFR protein (both P. falciparum and human) are obtained from the Protein Data Bank (PDB).

-

The structure of this compound is built and optimized using a molecular modeling software.

-

Molecular docking is performed to predict the initial binding pose of this compound within the active site of DHFR.

-

-

Force Field Parameterization:

-

A suitable force field (e.g., OPLS_2005) is employed for both the protein and the ligand.

-

-

Solvation and Ionization:

-

The protein-ligand complex is placed in a periodic boundary box of appropriate dimensions.

-

The box is filled with an explicit solvent model (e.g., TIP3P water molecules).

-

Counter-ions are added to neutralize the system.

-

-

Minimization and Equilibration:

-

The system undergoes energy minimization to remove any steric clashes.

-

A multi-step equilibration protocol is followed, typically involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to gradually bring the system to the desired temperature and pressure.

-

-

Production Run:

-

A production MD simulation is run for a sufficient duration (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectories are saved at regular intervals for subsequent analysis.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.

-

Intermolecular hydrogen bonds and other non-covalent interactions are analyzed throughout the simulation.

-

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) Calculations

Objective: To estimate the binding free energy of this compound to DHFR.

Methodology:

-

Snapshot Extraction:

-

Snapshots (frames) of the protein-ligand complex are extracted from the trajectory of the production MD simulation.

-

-

Energy Calculations:

-

For each snapshot, the following energy components are calculated:

-

Molecular Mechanics Energy (ΔEMM): This includes internal, van der Waals, and electrostatic energies in the gas phase.

-

Solvation Free Energy (ΔGsolv): This is further divided into:

-

Polar Solvation Energy (ΔGPB): Calculated by solving the Poisson-Boltzmann equation.

-

Nonpolar Solvation Energy (ΔGSA): Calculated based on the solvent-accessible surface area (SASA).

-

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS

-

Where TΔS represents the conformational entropy change upon binding, which is often estimated or neglected in standard MM-PBSA calculations for relative comparisons.

-

Visualizations

References

- 1. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DDL-218 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDL-218 is a novel, orally bioavailable small molecule that has demonstrated potential as a therapeutic agent for Alzheimer's disease, particularly in the context of the apolipoprotein E4 (ApoE4) genetic risk factor.[1][2][3] These application notes provide a comprehensive overview of the mechanism of action of DDL-218 and detailed protocols for its use in preclinical animal models of Alzheimer's disease.

Mechanism of Action

DDL-218 functions as an enhancer of Sirtuin 1 (SIRT1), a neuroprotective protein whose expression is often diminished in the brains of individuals with the ApoE4 allele.[1][2] The mechanism of action involves a signaling cascade that ultimately leads to the derepression of the SIRT1 gene.

The proposed signaling pathway is as follows:

-

In the presence of ApoE4, the ApoE4 protein binds to the promoter region of the SIRT1 gene, acting as a transcriptional repressor and reducing SIRT1 expression.

-

DDL-218 treatment leads to an increase in the expression of the transcription factor NFYb.

-

Elevated NFYb levels, in turn, upregulate the expression of Protein Arginine Methyltransferase 5 (PRMT5).

-

PRMT5 then binds to the ApoE4 protein, causing its displacement from the SIRT1 promoter.

-

The removal of the ApoE4 repressor allows for increased binding of RNA polymerase to the SIRT1 promoter, resulting in enhanced transcription and increased levels of the SIRT1 protein.

This restoration of SIRT1 levels is associated with improved neuronal function and cognitive benefits in animal models of Alzheimer's disease.

Data Presentation

Pharmacokinetic Profile of DDL-218 and Related Compounds in Mice

The following table summarizes the available pharmacokinetic data for DDL-218 and its related racemate, DDL-214, in wild-type C57BL/6J mice following oral administration.

| Compound | Dose (mg/kg) | Time Point | Brain Concentration (ng/g) | Molar Concentration (µM) |

| DDL-214 (racemate) | 10 | 1 hour (Cmax) | 1270 | 5.7 |

| DDL-214 (racemate) | 30 | 1 hour (Cmax) | ~9400 | 42.3 |

| DDL-218 | 30 | 1 hour | ~8400 | 37.8 |

| DDL-219 (enantiomer) | 30 | 1 hour | ~6500 | 29.2 |

Efficacy of DDL-218 in ApoE4-TR:5xFAD Mice

This table presents the key findings from a 56-day in vivo study of DDL-218 in a transgenic mouse model of Alzheimer's disease expressing human ApoE4.

| Parameter | Animal Model | Treatment Group | Outcome | Statistical Significance |

| Cognitive Performance (Barnes Maze) | ApoE4-TR:5xFAD | DDL-218 (20 mg/kg, BID) | Decreased latency to find the escape hole compared to vehicle. | p ≤ 0.05 |

| Hippocampal mRNA Levels | ApoE4-TR:5xFAD | DDL-218 (20 mg/kg, BID) | Significant increase in NFYb, PRMT5, and SirT1 mRNA levels. | p ≤ 0.05 |

| Hippocampal SIRT1 Protein Levels | ApoE4-TR:5xFAD | DDL-218 (20 mg/kg, BID) | ~20% increase in SIRT1 protein levels. | Not statistically significant |

Experimental Protocols

Animal Model

The recommended animal model for studying the efficacy of DDL-218 is the ApoE4-TR:5xFAD transgenic mouse model . This model expresses five familial Alzheimer's disease mutations and is homozygous for the human APOE4 gene, providing a relevant context for evaluating ApoE4-targeted therapeutics. Both male and female mice should be used in the studies.

DDL-218 Formulation and Administration

Formulation:

-

Solubilize DDL-218 powder in sterile water to create a stock solution.

-

For oral administration, mix the stock solution with strawberry syrup, diluted in water, to achieve a final vehicle composition of 25% syrup and 75% water.

-

The final concentration of DDL-218 in the formulation should be calculated to deliver the desired dose in a volume of 10-20 µL per mouse, adjusted for individual body weight.

Administration:

-

Route: Oral gavage or voluntary oral administration mixed in a palatable vehicle.

-

Dosage: 20 mg/kg body weight.

-

Frequency: Twice daily (BID).

-

Duration: 56 days for chronic efficacy studies.

Barnes Maze Protocol for Cognitive Assessment

The Barnes maze is a test of spatial learning and memory.

Apparatus:

-

A circular platform with 20 equally spaced holes around the periphery.

-

One of the holes leads to an escape box located underneath the platform.

-

Visual cues are placed around the maze to aid in spatial navigation.

Procedure:

-

Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the first trial.

-

Training Phase (4 days):

-

Conduct 2-4 trials per mouse per day.

-

Gently place the mouse in the center of the maze.

-

Allow the mouse to explore the maze for a maximum of 2-3 minutes to find the escape hole.

-

If the mouse does not find the escape hole within the allotted time, gently guide it to the correct location.

-

Allow the mouse to remain in the escape box for 30-60 seconds.

-

The inter-trial interval should be approximately 15-20 minutes.

-

-

Probe Trial (48 hours post-training):

-

Remove the escape box.

-

Place the mouse in the center of the maze and allow it to explore for 90 seconds.

-

Record the latency to the first entry into the target hole and the number of pokes into the correct and incorrect holes.

-

Quantification of mRNA and Protein Levels

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the mice.

-

Rapidly dissect the hippocampus from the brain on ice.

-

Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels:

-

Extract total RNA from the hippocampal tissue using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for Nfyb, Prmt5, and Sirt1.

-

Normalize the expression levels to a stable housekeeping gene (e.g., Gapdh or Actb).

Western Blotting for Protein Levels:

-

Homogenize the hippocampal tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against SIRT1 and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software.

Visualizations

Caption: DDL-218 Signaling Pathway.

Caption: DDL-218 In Vivo Experimental Workflow.

References

Dhp-218 dosage and administration guidelines for research

Following a comprehensive search of publicly available scientific and research databases, no significant information was found for a compound designated as "Dhp-218." As a result, the requested detailed Application Notes and Protocols, including dosage and administration guidelines for research, cannot be provided.

The search for "this compound" did not yield any preclinical or clinical data, mechanism of action, or established experimental protocols. The term "DHP" can refer to Dihydropyridine, a known class of calcium channel blockers; however, the specific identifier "this compound" does not correspond to a recognized compound within this or any other publicly documented drug class.

One reference identified "this compound" as a catalog number for a laboratory reagent, but this listing did not include any scientific details about the nature or properties of the substance. Other search results were unrelated to a specific chemical compound, referring to acronyms for digital health platforms or educational guidelines.

Without any foundational scientific literature, it is impossible to generate the requested detailed protocols, data tables, or signaling pathway diagrams. Researchers, scientists, and drug development professionals are advised to consult proprietary databases or contact the original source or manufacturer that has designated this molecule as "this compound" to obtain the necessary information for research purposes.

Application Notes & Protocols for the Detection of Dhp-218 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhp-218, also known as PAK-9, is a dihydropyridine calcium channel antagonist with potential therapeutic applications in managing hypertension and myocardial ischemia.[1][2][3] As with any therapeutic agent, the development of robust and reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the detection of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate | [1] |

| Synonyms | This compound, DHP218, DHP 218, PAK-9, PAK 9, PAK9 | [1] |

| CAS Number | 102097-78-9 | |

| Molecular Formula | C18H21N2O7P | |

| Molecular Weight | 408.35 g/mol | |

| Exact Mass | 408.1086 |

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A. Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography to accurately quantify this compound in biological matrices such as plasma and urine. The sample is first subjected to a protein precipitation extraction to remove larger molecules. The extracted sample is then injected into the LC-MS/MS system. This compound and an internal standard are separated on a C18 reverse-phase column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

B. Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (plasma, urine, etc.) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: 409.1 -> m/z (Precursor -> Product); IS: (to be determined) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for this compound and IS |

| Declustering Potential | Optimized for this compound and IS |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

C. Data Presentation

Hypothetical Quantitative Data for LC-MS/MS Method

| Parameter | Plasma | Urine |

| Linearity Range | 0.1 - 100 ng/mL | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| LLOQ | 0.1 ng/mL | 1 ng/mL |

| Accuracy (% bias) | -5.2% to +3.8% | -7.1% to +4.5% |